Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate
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Overview
Description
Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. It has garnered significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . This method allows for the formation of the imidazopyridine core structure under relatively mild conditions. Another approach involves the construction of the pyridine ring starting from 4-aminoimidazole and 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, partially saturated imidazopyridines, and various substituted derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may act as an inhibitor of certain kinases or as a modulator of GABA receptors .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its presence in cooked meats and potential carcinogenic properties.
Imidazo[4,5-c]pyridine: Another isomeric form with distinct biological activities.
Uniqueness
Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its versatility in undergoing various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C9H9N3O2 |
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Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-5-11-7-3-6(9(13)14-2)4-10-8(7)12-5/h3-4H,1-2H3,(H,10,11,12) |
InChI Key |
FULGBLNCFIXQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=N2)C(=O)OC |
Origin of Product |
United States |
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